molecular formula C11H14O3S B8682183 but-3-en-1-yl 4-methylbenzene-1-sulfonate CAS No. 778-29-0

but-3-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No. B8682183
M. Wt: 226.29 g/mol
InChI Key: RMVHRBRSQIDTKT-UHFFFAOYSA-N
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Patent
US06833477B2

Procedure details

In a reactor 3-buten-1-ol (33.2 g) and pyridine (230 ml) were charged and p-toluene sulfonyl chloride (96.7 g) was added thereto over 3.5 hours, while maintaining the internal temperature not higher than 5° C. under cooling in an ice bath. After stirring for 30 minutes, the reaction mixture was added to water (250 ml). Dichloromethane (250 ml) was added thereto and subjected to liquid separation. A saturated aqueous sodium carbonate solution (250 ml) and water (200 ml) were added to wash the lower layer, followed by liquid separation and washing with water (200 ml) twice, and dried over magnesium sulfate. After filtration followed by distillation to remove the solvent, 98.1 g of CH2═CH(CH2)2OTs was obtained.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
96.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH:3]=[CH2:4].N1C=CC=CC=1.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1.O>ClCCl>[CH2:4]=[CH:3][CH2:2][CH2:1][O:5][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
230 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
96.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
subjected to liquid separation
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium carbonate solution (250 ml) and water (200 ml) were added
WASH
Type
WASH
Details
to wash the lower layer
CUSTOM
Type
CUSTOM
Details
followed by liquid separation
WASH
Type
WASH
Details
washing with water (200 ml) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
followed by distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C=CCCOS(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98.1 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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